

An In-depth Technical Guide to the Physical Properties of β -D-Galactose Pentaacetate

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Compound of Interest

Compound Name: *beta-D-Galactose pentaacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of β -D-galactose pentaacetate, a fully protected derivative of D-galactose. This compound serves as a crucial intermediate in medicinal chemistry and the synthesis of complex carbohydrates. Its per-acetylated nature renders it more soluble in organic solvents compared to its parent monosaccharide, facilitating its use in a wide range of chemical transformations.

Core Physical and Chemical Properties

β -D-Galactose pentaacetate is a white to off-white crystalline solid at room temperature.^{[1][2]} The presence of five acetyl groups significantly alters its physical properties compared to D-galactose, most notably increasing its lipophilicity.^[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of β -D-galactose pentaacetate, compiled from various sources.

Property	Value	Units
Molecular Formula	$C_{16}H_{22}O_{11}$	
Molecular Weight	390.34	g/mol
Melting Point	139 - 146	°C
Boiling Point	~435	°C (rough estimate)
Specific Rotation	+21 to +26	° ([α]D, c=1-10 in $CHCl_3$)
Solubility in Water	Insoluble to sparingly soluble	
Solubility in Organic Solvents	Soluble in chloroform, ethanol, methanol, acetone, and ethyl acetate	

Qualitative Physical Properties

Property	Description
Appearance	White to off-white or pale cream crystalline powder. [1] [3] [4]
Odor	Odorless to a faint, sweet organic scent. [2] [5]

Experimental Protocols

Detailed, step-by-step experimental protocols for the determination of all physical properties of a specific chemical compound are often proprietary or not fully disclosed in publicly available literature. However, this section outlines the general methodologies employed for the characterization of β -D-galactose pentaacetate.

Synthesis and Purification

Synthesis: The most common method for the synthesis of β -D-galactose pentaacetate is the acetylation of D-galactose.[\[5\]](#) This is typically achieved by reacting D-galactose with an excess of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate.[\[5\]](#)[\[6\]](#) The reaction is generally carried out at room temperature or with gentle heating.

Purification: Following the acetylation reaction, the crude product is typically purified by recrystallization.^[5] A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.^[7] The purification process aims to remove any unreacted starting materials and by-products to yield high-purity β -D-galactose pentaacetate.

Determination of Physical Properties

- Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Specific Rotation: The specific rotation is measured using a polarimeter. A solution of β -D-galactose pentaacetate of a known concentration (e.g., 1 g/100 mL) in a specified solvent (commonly chloroform) is prepared.^[6] The observed optical rotation of the solution is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and temperature. The specific rotation is then calculated using the formula:

$$[\alpha] = \alpha / (l \times c)$$

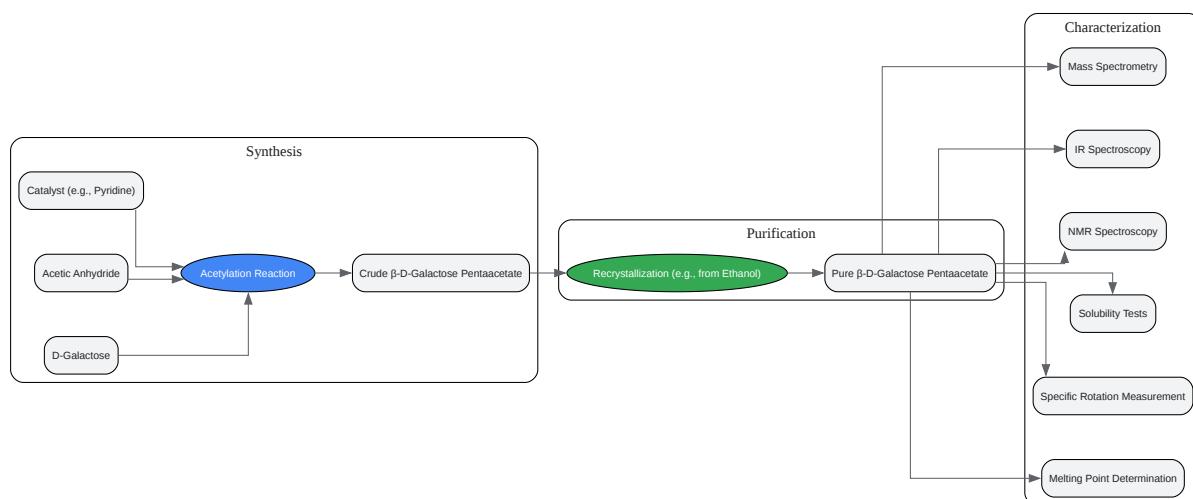
where:

- $[\alpha]$ is the specific rotation
- α is the observed rotation
- l is the path length of the polarimeter cell in decimeters
- c is the concentration of the solution in g/mL
- Solubility: The solubility is determined by adding a known amount of β -D-galactose pentaacetate to a specific volume of a solvent at a given temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solid in the supernatant is then determined by a suitable analytical method, such as gravimetric analysis after solvent evaporation or by chromatographic techniques.
- Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of β -D-galactose pentaacetate. The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[8]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the ester carbonyl groups (C=O) and C-O bonds of the acetate groups are observed in the IR spectrum.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm its structure.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of β -D-galactose pentaacetate.



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Caption: Workflow for the synthesis and characterization of β -D-galactose pentaacetate.

As β -D-galactose pentaacetate does not directly participate in known signaling pathways, a corresponding diagram is not applicable. The provided workflow illustrates the key experimental stages from synthesis to characterization.

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